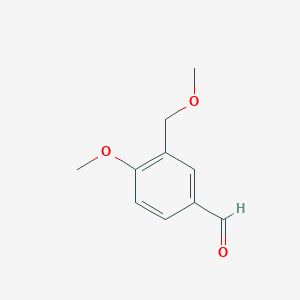

4-Methoxy-3-(methoxymethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-methoxy-3-(methoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-9-5-8(6-11)3-4-10(9)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPSDHKFVVPEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351736 | |

| Record name | 4-methoxy-3-(methoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76646-41-8 | |

| Record name | 4-methoxy-3-(methoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 76646-41-8

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is an aromatic aldehyde with potential applications in organic synthesis, particularly as a building block in the pharmaceutical and fragrance industries. Its molecular structure, featuring a benzaldehyde core with methoxy and methoxymethyl substituents, provides a versatile scaffold for the development of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 76646-41-8 | [Internal Search] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 341 K (68 °C) | [1] |

| Appearance | Colorless blocks | [1] |

| Purity | ≥ 95% (NMR) | [Internal Search] |

| Canonical SMILES | COCC1=C(C=C(C=C1)C=O)OC | [2] |

| InChI Key | SSPSDHKFVVPEOE-UHFFFAOYSA-N | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound from a primary literature source remains elusive, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would likely involve the protection of the aldehyde group of a suitable precursor, followed by the introduction of the methoxymethyl group and subsequent deprotection.

A plausible synthetic route, based on the synthesis of similar benzaldehyde derivatives, is outlined below. This should be considered a theoretical pathway and would require optimization and validation in a laboratory setting.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium hydride (NaH)

-

Chloromethyl methyl ether (MOM-Cl)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Protection of the Aldehyde:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve vanillin in toluene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the acetal.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected vanillin.

-

-

Introduction of the Methoxymethyl Group:

-

Dissolve the protected vanillin in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction back to 0 °C and add chloromethyl methyl ether dropwise.

-

Let the reaction proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Deprotection of the Aldehyde:

-

Dissolve the purified methoxymethylated intermediate in a suitable solvent (e.g., acetone or THF).

-

Add an aqueous solution of hydrochloric acid.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Recrystallize the final product to obtain pure this compound.

-

Potential Applications and Biological Significance

Currently, there is limited publicly available information on the specific biological activities or applications of this compound in drug development. However, its structural similarity to other substituted benzaldehydes suggests potential areas of interest for researchers.

Benzaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific combination of the methoxy and methoxymethyl groups on the benzaldehyde ring of this compound may modulate its biological activity and pharmacokinetic properties.

Logical Relationship for Potential Drug Discovery Screening

The following diagram illustrates a logical workflow for screening this compound for potential biological activity, a common practice in early-stage drug discovery.

Caption: A logical workflow for the initial screening of this compound in a drug discovery context.

Safety Information

According to available safety data, this compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion

This compound is a benzaldehyde derivative with potential as a synthetic intermediate. While detailed information on its biological activity is not yet widely available, its structure suggests that it could be a valuable tool for medicinal chemists and researchers in the fields of drug discovery and materials science. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.

References

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-(methoxymethyl)benzaldehyde and its derivatives, focusing on their synthesis, potential pharmacological activities, and the experimental methodologies required for their study. While direct synthetic routes and extensive biological evaluations for derivatives of this specific benzaldehyde are not widely published, this document outlines plausible synthetic pathways based on established chemical principles and collates available data on closely related compounds to guide future research and development.

Core Structure and Rationale

This compound is an aromatic aldehyde with a unique substitution pattern that makes it an interesting scaffold for medicinal chemistry. The core structure, a 4-methoxy-3-(methoxymethyl)phenyl group, has been identified in natural products exhibiting biological activity, suggesting its potential as a pharmacophore. Derivatives of this molecule are of interest for their potential antimicrobial, anti-inflammatory, and antioxidant properties.

Synthesis of the Core Moiety: this compound

A definitive, published synthesis for this compound remains elusive in readily available literature. However, a plausible and efficient synthetic route can be proposed starting from the common and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). This proposed pathway involves a three-step process:

-

Protection of the Aldehyde Group: To prevent unwanted side reactions, the aldehyde functionality of vanillin is first protected, typically as an acetal.

-

O-Alkylation (Methoxymethylation): The phenolic hydroxyl group is then alkylated to introduce the methoxymethyl ether.

-

Deprotection: The protecting group is removed to yield the final product.

A logical workflow for this synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound from vanillin.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-(4-hydroxy-3-methoxyphenyl)-1,3-dioxolane (Acetal Protection of Vanillin)

-

To a solution of vanillin (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected vanillin.

Step 2: Synthesis of 2-(4-methoxy-3-(methoxymethyl)phenyl)-1,3-dioxolane

-

Dissolve the protected vanillin (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a base, for example, sodium hydride (1.1 equivalents), at 0°C.

-

Stir the mixture for 30 minutes, then add methoxymethyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound (Deprotection)

-

Dissolve the crude product from Step 2 in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatives of this compound and their Potential Biological Activities

While specific derivatives of this compound are not extensively documented, the core moiety is present in naturally occurring phenols that have demonstrated biological activity. This suggests that synthetic derivatives could also possess interesting pharmacological properties.

A closely related compound, 4-methoxy-3-(methoxymethyl)phenol , has been isolated from Calotropis gigantea and Hygrophila auriculata.[1][2] Studies on this natural product provide a basis for the potential activities of synthetic derivatives.

Antimicrobial and Anti-inflammatory Activity

Table 1: Biological Activity of 4-methoxy-3-(methoxymethyl)phenol

| Activity | Assay | Results | Reference |

| Antimicrobial | Disc Diffusion | Active against various bacterial strains | [1] |

| Anti-inflammatory | Carrageenan-induced paw edema | Reduction in edema thickness | [1] |

| Antioxidant | DPPH assay | Not specified | [2] |

The data suggests that the 4-methoxy-3-(methoxymethyl)phenyl scaffold is a promising starting point for the development of new antimicrobial and anti-inflammatory agents.

Proposed Derivatization Strategies

The aldehyde functionality of this compound is a versatile handle for the synthesis of a wide range of derivatives. Standard organic reactions can be employed to generate libraries of compounds for biological screening.

Caption: Potential derivatization pathways from the core aldehyde.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The proposed synthetic pathway offers a viable route to obtaining the core molecule, which can then be elaborated into a diverse range of derivatives. The demonstrated antimicrobial and anti-inflammatory activity of the related natural phenol provides a strong rationale for investigating the pharmacological properties of these synthetic analogues. Future work should focus on the optimization of the synthesis of the core aldehyde, the generation of a library of derivatives, and comprehensive in vitro and in vivo evaluation of their biological activities. The exploration of their mechanism of action and potential signaling pathway interactions will be crucial for their development as drug candidates.

References

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is an aromatic aldehyde and a structural analog of vanillin, a widely used flavoring agent with known biological activities. The introduction of a methoxymethyl group in place of the hydroxyl group on the vanillin scaffold can significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn may influence its biological activity. While the formal discovery and detailed characterization of this compound are not extensively documented, its structural relationship to a plethora of biologically active benzaldehyde derivatives suggests its potential as a scaffold in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Based on available data from chemical suppliers and crystallographic studies, the fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | White solid | [Chem-Impex] |

| CAS Number | 76646-41-8 | [Chem-Impex] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

Note: Some physical properties like melting point and boiling point are not consistently reported in the public domain.

Proposed Synthesis

While the original synthesis by "Jonali et al. 2003"[2] could not be retrieved, a plausible and commonly employed synthetic route for this compound is the Williamson ether synthesis, starting from the readily available and inexpensive vanillin (4-hydroxy-3-methoxybenzaldehyde). This method involves the deprotonation of the hydroxyl group of vanillin to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis and synthetic procedures for analogous compounds.

Step 1: Protection of the Aldehyde Group (Optional but Recommended)

To prevent side reactions with the aldehyde functionality, it can be protected as an acetal.

-

Dissolve vanillin (1 equivalent) in a suitable solvent such as toluene.

-

Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected vanillin.

Step 2: Williamson Ether Synthesis

-

Dissolve the protected vanillin (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add chloromethyl methyl ether (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude protected product.

Step 3: Deprotection of the Aldehyde Group

-

Dissolve the crude protected product in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Stir the reaction mixture at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final product, this compound, by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Reference Data of Analogous Compounds)

Table 4.1: ¹H NMR Data of 4-Methoxybenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehyde (-CHO) |

| 7.84 | d, J=8.8 Hz | 2H | Aromatic (ortho to -CHO) |

| 7.00 | d, J=8.8 Hz | 2H | Aromatic (ortho to -OCH₃) |

| 3.88 | s | 3H | Methoxy (-OCH₃) |

| (Solvent: CDCl₃) |

Table 4.2: ¹³C NMR Data of 4-Methoxybenzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| 190.8 | Aldehyde Carbonyl (C=O) |

| 164.6 | Aromatic C-OCH₃ |

| 131.9 | Aromatic CH (ortho to -CHO) |

| 130.0 | Aromatic C-CHO |

| 114.3 | Aromatic CH (ortho to -OCH₃) |

| 55.6 | Methoxy (-OCH₃) |

| (Solvent: CDCl₃) |

Table 4.3: Key IR Absorption Bands of 4-Methoxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2835, 2735 | Medium | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (aldehyde) |

| 1600, 1575 | Strong | C=C stretch (aromatic) |

| 1260 | Strong | C-O stretch (aryl ether) |

| 830 | Strong | C-H bend (p-disubstituted benzene) |

Table 4.4: Mass Spectrometry Data of 4-Methoxybenzaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ |

| 135 | 95 | [M-H]⁺ |

| 107 | 30 | [M-CHO]⁺ |

| 92 | 25 | [M-CHO, -CH₃]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the peer-reviewed literature detailing the biological activity or associated signaling pathways of this compound. However, the broader class of substituted benzaldehydes has been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[3][4]. Derivatives of vanillin, in particular, have shown promise in various therapeutic areas. The modification of the hydroxyl group to a methoxymethyl ether in the target compound could potentially enhance its cell permeability and alter its interaction with biological targets. Further research is warranted to explore the pharmacological profile of this compound.

Potential Research Directions

Given the lack of data, several avenues of research could be pursued:

-

Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity Assays: Testing against various cancer cell lines to determine potential anticancer activity.

-

Anti-inflammatory Assays: Investigating its ability to modulate inflammatory pathways in cellular models.

-

Enzyme Inhibition Assays: Screening against relevant enzymes based on the activities of structurally similar compounds.

Conclusion

This compound represents an under-explored derivative of the versatile vanillin scaffold. This technical guide provides a proposed synthetic route and collates relevant physicochemical and spectroscopic reference data to facilitate further research into this compound. The absence of biological activity data highlights a significant knowledge gap and presents an opportunity for novel investigations into its potential therapeutic applications. The methodologies and data presented herein are intended to serve as a valuable starting point for researchers in medicinal chemistry, pharmacology, and drug development.

References

- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 2. 4-Methoxy-3-(methoxymethyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorio.ufc.br [repositorio.ufc.br]

- 4. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Structural Analogs of 4-Methoxy-3-(methoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-methoxy-3-(methoxymethyl)benzaldehyde, a versatile scaffold with significant potential in medicinal chemistry. The document details the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research.

Introduction to the 4-Methoxy-3-(substituted)benzaldehyde Scaffold

Benzaldehyde and its derivatives are a prominent class of aromatic aldehydes that serve as crucial building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their versatile reactivity allows for the creation of complex molecular architectures, including chalcones, Schiff bases, and various heterocyclic systems. The 4-methoxy-3-(substituted)benzaldehyde scaffold, in particular, has garnered considerable attention due to the diverse pharmacological activities exhibited by its analogs. The methoxy group at the 4-position and the variable substituent at the 3-position are key determinants of their biological effects, influencing properties such as target binding, metabolic stability, and pharmacokinetic profiles.

Structural analogs based on this core have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity : Inhibition of cancer cell proliferation through modulation of key signaling pathways.

-

Antimicrobial Activity : Efficacy against a range of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity : Reduction of inflammatory responses by inhibiting pro-inflammatory mediators.

-

Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress.

This guide will explore these activities in detail, providing quantitative data, experimental protocols, and visual representations of underlying mechanisms and workflows to aid researchers in the development of novel therapeutic agents based on this promising scaffold.

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound can be achieved through various organic transformations. A common strategy involves the modification of the substituent at the 3-position of a 4-methoxybenzaldehyde precursor.

General Synthetic Strategies

A versatile starting material for many of these syntheses is vanillin (4-hydroxy-3-methoxybenzaldehyde), which allows for functionalization at the 3- and 4-positions. For the core structure of interest, isovanillin (3-hydroxy-4-methoxybenzaldehyde) is also a key precursor.

Synthesis of 4-Methoxy-3-(benzyloxy)benzaldehyde Analogs:

A common synthetic route to introduce a variety of ether linkages at the 3-position is through Williamson ether synthesis. For example, the synthesis of 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene.

Synthesis of Chalcone Derivatives:

Chalcones are synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone in the presence of a base catalyst. This reaction is a robust method for generating a diverse library of analogs for biological screening.

Synthesis of Schiff Base and Hydrazone Derivatives:

The aldehyde functional group readily undergoes condensation reactions with primary amines and hydrazides to form Schiff bases (azomethines) and hydrazones, respectively. These derivatives have shown significant biological activities.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde [1]

-

To a solution of 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol) and pyridine (0.79 g, 10 mmol) in anhydrous acetonitrile (50 ml), add a solution of 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in anhydrous acetonitrile (100 ml) dropwise over 30 minutes.

-

Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

-

Remove the solvent under reduced pressure.

-

Pour the resulting mixture into ice-water (100 ml) to precipitate the product.

-

Isolate the yellow precipitate by filtration and recrystallize from acetonitrile.

-

Dry the purified product in a vacuum to yield 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde.

Protocol 2.2.2: General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation [2][3]

-

In a round-bottom flask, dissolve the appropriate 4-methoxy-3-(substituted)benzaldehyde (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (30 mL).

-

To this solution, add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various structural analogs of 4-methoxy-3-(substituted)benzaldehyde.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells [4]

| Compound | Structure | IC₅₀ (µM) |

| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | 1-10 |

| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | 1-10 |

| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | <1 |

| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | 1-10 |

| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | 1-10 |

Table 2: In Vitro Anticancer Activity of 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART Agents) [5][6]

| Compound | "A" Ring Substitution | "C" Ring Substitution | Average IC₅₀ (nM) |

| 8f | 4-OCH₃ | 3,4,5-tri-OCH₃ | 41 |

| 8g | 4-OCH₃ | 3,5-di-OCH₃ | 261 |

| 8e | 4-OCH₃ | 4-OCH₃ | >20,000 |

| 8b | 4-OCH₃ | H | >20,000 |

Antimicrobial Activity

Table 3: Antimicrobial Activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Analogs [7]

| Compound | Test Organism | MIC (µg/mL) |

| 7b | Staphylococcus epidermidis | 6.25 |

| 7b | Bacillus subtilis | 12.5 |

| 7b | Escherichia coli | 25 |

| 7b | Pseudomonas aeruginosa | 50 |

| 7b | Candida albicans | 12.5 |

| 7b | Aspergillus niger | 25 |

| Ciprofloxacin | S. epidermidis | 12.5 |

| Ciprofloxacin | B. subtilis | 25 |

| Ciprofloxacin | E. coli | 12.5 |

| Ciprofloxacin | P. aeruginosa | 6.25 |

Signaling Pathways and Mechanisms of Action

Benzaldehyde derivatives exert their biological effects by modulating various cellular signaling pathways. Their anticancer activity, in particular, has been linked to the inhibition of key pathways that are often dysregulated in cancer.

Inhibition of Pro-survival Signaling Pathways in Cancer

Research has shown that benzaldehyde and its analogs can suppress multiple signaling pathways that are crucial for cancer cell growth and survival. These include the PI3K/AKT/mTOR , STAT3 , NF-κB , and ERK pathways. A proposed mechanism for this broad-spectrum inhibition is the regulation of 14-3-3ζ-mediated protein-protein interactions . The 14-3-3ζ protein is known to interact with and modulate the activity of numerous signaling proteins. By interfering with these interactions, benzaldehyde derivatives can effectively shut down multiple pro-survival signals simultaneously.

Anti-inflammatory Mechanism

The anti-inflammatory effects of benzaldehyde derivatives are often attributed to the inhibition of the NF-κB signaling pathway . In lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to suppress the phosphorylation of IκB, which prevents the activation and nuclear translocation of NF-κB. This, in turn, reduces the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the secretion of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Experimental Workflows and Protocols

This section provides detailed protocols for key in vitro assays used to evaluate the biological activities of this compound analogs.

Drug Discovery and Evaluation Workflow

The general workflow for the discovery and initial evaluation of novel benzaldehyde analogs as potential therapeutic agents is depicted below. This process begins with the chemical synthesis of a library of compounds, followed by a series of in vitro screening assays to identify lead candidates with promising activity and selectivity.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard primary screening tool for potential anticancer agents.

Materials:

-

Cancer cell line (e.g., HL-60, BxPC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure: [8]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Growth indicator dye (e.g., resazurin), optional

-

Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the liquid growth medium. Typically, 50 µL of medium is added to each well, and then 50 µL of the compound stock solution is added to the first well and serially diluted down the plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard, and then dilute it in the growth medium to achieve the final desired concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (inoculum in medium only) and a sterility control (medium only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. If a growth indicator is used, the color change will indicate microbial growth.

-

(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), take a small aliquot (e.g., 10 µL) from the wells that show no visible growth and plate it onto an agar medium without any antimicrobial agent. Incubate the agar plates for 24 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

The this compound scaffold and its structural analogs represent a versatile and promising class of compounds for drug discovery and development. Their synthetic accessibility and the wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive targets for further investigation. The structure-activity relationships highlighted in this guide underscore the importance of the substitution pattern on the benzaldehyde ring for modulating biological activity. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate novel analogs, while the elucidation of their mechanisms of action provides a rationale for their therapeutic potential. Future research in this area should focus on the synthesis of novel libraries of analogs with diverse functionalities to further probe the SAR and optimize the potency and selectivity of these compounds for specific biological targets.

References

- 1. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. emerypharma.com [emerypharma.com]

- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]

- 11. researchgate.net [researchgate.net]

- 12. academicjournals.org [academicjournals.org]

The Enigmatic Profile of 4-Methoxy-3-(methoxymethyl)benzaldehyde: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of scientific knowledge regarding the biological activity of the synthetic organic compound, 4-Methoxy-3-(methoxymethyl)benzaldehyde. Despite its availability from various chemical suppliers and its documented use as a synthetic intermediate, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant gap in the understanding of its pharmacological and biological properties.

Executive Summary

Extensive searches for direct evidence of the biological activity of this compound have yielded no specific in vitro or in vivo studies, quantitative metrics such as IC50 or EC50 values, or elucidated mechanisms of action. The primary role of this compound, as established by the available literature, is that of a precursor or building block in the synthesis of more complex molecules. Notably, its synthesis has been described in a patent application for the preparation of potential anti-fibrotic agents, although the biological activity of the intermediate itself was not reported.

Due to this absence of specific biological data, this document will summarize the known chemical and physical properties of this compound and briefly discuss the biological activities of structurally related compounds, with the explicit caveat that these activities are not directly attributable to the target molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented in Table 1. This information is compiled from publicly available chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [2] |

| CAS Number | 76646-41-8 | [3] |

| Appearance | Not specified in available literature | |

| SMILES | COCC1=C(C=CC(=C1)C=O)OC | [1] |

| InChIKey | SSPSDHKFVVPEOE-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.5 | [1] |

| Predicted Hydrogen Bond Donor Count | 0 | [1] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [1] |

| Predicted Rotatable Bond Count | 4 | [1] |

Role in Chemical Synthesis

The predominant context in which this compound appears in the scientific literature is as a synthetic intermediate. It serves as a versatile building block for the creation of more complex molecules in various fields, including pharmaceuticals and agrochemicals.[4]

A notable example is its mention in a patent for anti-fibrotic compounds.[5] In this context, this compound is prepared as a precursor for the synthesis of more elaborate molecules designed to have therapeutic effects.[5] The general workflow is depicted in the diagram below.

Caption: Synthetic role of this compound.

Biological Activity of Structurally Related Compounds: A Cautious Analogy

While no direct biological data exists for this compound, it is informative to consider the activities of structurally analogous compounds. It is crucial to emphasize that the biological effects of these related molecules cannot be directly extrapolated to this compound, as small structural modifications can lead to significant changes in biological activity.

One of the most closely related and extensively studied compounds is 4-hydroxy-3-methoxybenzaldehyde , commonly known as vanillin . Vanillin and its derivatives have been reported to exhibit a range of biological activities, including:

-

Antimicrobial Activity: Derivatives of 4-hydroxy-3-methoxybenzaldehyde, such as aroyl hydrazones, have demonstrated activity against bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6]

-

Antioxidant Properties: Methoxy-substituted benzaldehydes are generally known for their potential to scavenge free radicals.[7]

-

Anti-inflammatory Effects: Some studies on related compounds suggest a potential to modulate inflammatory pathways.[7]

These findings for related compounds suggest that the benzaldehyde scaffold with methoxy substitutions can be a starting point for the development of biologically active molecules. However, the specific "-CH₂OCH₃" (methoxymethyl) group at the 3-position of the target compound, in place of a hydroxyl or other groups, will uniquely influence its electronic properties, steric hindrance, and potential interactions with biological targets. Without empirical data, any prediction of its biological activity remains speculative.

Experimental Protocols and Signaling Pathways: An Absence of Data

A core requirement of this technical guide was to provide detailed experimental protocols and diagrams of signaling pathways. Due to the complete lack of published research on the biological activity of this compound, it is not possible to provide this information. There are no established assays in which this compound has been tested, nor any identified molecular targets or signaling cascades that it modulates.

Conclusion and Future Directions

Future research efforts are required to elucidate the pharmacological profile of this molecule. A logical first step would be to perform broad-spectrum screening in various in vitro assays to identify any potential biological effects. This could include, but is not limited to:

-

Cytotoxicity screening against a panel of cancer cell lines.

-

Antimicrobial assays against a range of bacteria and fungi.

-

Enzyme inhibition assays for common drug targets.

-

Receptor binding assays to identify potential protein interactions.

Should any of these initial screens yield positive results, further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy would be warranted. Until such studies are conducted and published, the biological activity of this compound remains an open and intriguing question.

References

- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 2. 4-Methoxy-3-(methoxymethyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mfcd01822195 | Sigma-Aldrich [sigmaaldrich.com]

- 4. covethouse.eu [covethouse.eu]

- 5. WO2018144620A9 - Anti-fibrotic compounds - Google Patents [patents.google.com]

- 6. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Buy 4-Methoxy-3-(methoxymethoxy)benzaldehyde | 5779-98-6 [smolecule.com]

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is an aromatic aldehyde with potential applications in organic synthesis, pharmaceuticals, and the flavor and fragrance industry. Its chemical structure, featuring both a methoxy and a methoxymethyl group on the benzaldehyde core, suggests the potential for diverse biological activities and makes it an interesting candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] The presence of two ether functionalities is expected to influence its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White solid | Inferred from related compounds |

| CAS Number | 76646-41-8 | Publicly available data |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is referenced in the literature to a 2003 publication by Jonali and colleagues.[2] However, the full text of this publication could not be accessed for this review.

A general synthetic approach to similar benzaldehyde derivatives often involves the protection and modification of a precursor molecule like vanillin (4-hydroxy-3-methoxybenzaldehyde). A plausible synthetic route could involve the protection of the hydroxyl group of vanillin, followed by a formylation or oxidation step to introduce the aldehyde, and subsequent modification of the protected hydroxyl group to a methoxymethyl ether.

Spectroscopic Data

| Spectroscopic Data for 4-methoxy-3-(methoxymethyl)phenol | |

| UV (λmax) | 220, 280, 320 nm |

| IR (KBr, cm⁻¹) | 3560, 3000, 2900, 1610, 1520, 1480, 1290, 1150, 1040, 820 |

| ¹H-NMR (CDCl₃, 400 MHz, δ ppm) | 7.04 (1H, dd, J= 1.38, 2.82 Hz, H-2), 6.69 (2H, dd, J= 2.82, 8.66 Hz, H-5, H-6), 4.69 (1H, s, 3-CH), 3.69, 3.41 (each 3H, s, 4-OCH₃ and 3-OCH₃) |

| ¹³C-NMR (CDCl₃, 125 MHz, δ ppm) | 154.8 (C-1), 115.9 (C-2), 129.05 (C-3), 152.1 (C-4), 113.16 (C-5), 117.23(C-6), 55.66 (C-7), 73.81 (C-8), 56.97 (C-9) |

| Mass Spectrum (m/e) | 167.4905 |

Potential Biological Activities

Direct studies on the biological activity of this compound are limited in the available literature. However, research on the structurally similar compound, 4-methoxy-3-(methoxymethyl)phenol, isolated from Calotropis gigantea, has demonstrated both anti-microbial and anti-inflammatory properties.[3]

Antimicrobial Activity

The phenol derivative exhibited activity against a range of microorganisms.[3] This suggests that this compound may also possess antimicrobial properties worth investigating.

| Antimicrobial Activity of 4-methoxy-3-(methoxymethyl)phenol | Zone of Inhibition (mm) |

| Escherichia coli | 17 ±1.28 |

| Staphylococcus aureus | - |

| Pseudomonas aeruginosa | - |

| Candida albicans | - |

| (Data presented where available in the source)[3] |

Anti-inflammatory Activity

The anti-inflammatory potential of the related phenol was also noted.[3] Given the structural similarity, it is plausible that this compound could exhibit similar effects, warranting further investigation into its impact on inflammatory pathways.

Signaling Pathways and Experimental Workflows

Due to the limited biological data available for this compound, no specific signaling pathways involving this compound have been elucidated. The following diagram illustrates a general workflow for the initial screening of a novel compound for biological activity.

Conclusion

This compound represents a molecule of interest with potential applications in various scientific fields. While direct experimental data on its synthesis and biological activity remains limited, the information available for structurally related compounds suggests that it is a promising candidate for further research, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Future work should focus on developing a robust synthetic protocol and conducting comprehensive biological screening to elucidate its mechanism of action and potential therapeutic applications.

References

In-Depth Technical Guide to the Spectroscopic Data of 4-Methoxy-3-(methoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, 4-Methoxy-3-(methoxymethyl)benzaldehyde. Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of predicted data based on the analysis of structurally analogous compounds and general experimental protocols. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and comparison with data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | Aldehyde (-CHO) |

| ~7.40 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-2) |

| ~7.35 | dd, J ≈ 8.5, 2.0 Hz | 1H | Ar-H (H-6) |

| ~6.95 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-5) |

| ~4.50 | s | 2H | Ar-CH₂-O |

| ~3.90 | s | 3H | Ar-OCH₃ |

| ~3.40 | s | 3H | O-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | C=O (Aldehyde) |

| ~164.0 | C-4 (Ar-OCH₃) |

| ~131.0 | C-6 (Ar-CH) |

| ~130.0 | C-1 (Ar-C-CHO) |

| ~128.0 | C-2 (Ar-CH) |

| ~126.0 | C-3 (Ar-C-CH₂OCH₃) |

| ~111.0 | C-5 (Ar-CH) |

| ~74.0 | Ar-CH₂-O |

| ~58.0 | O-CH₃ (of methoxymethyl) |

| ~56.0 | Ar-OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, 2830 | Medium | C-H stretch (alkane) |

| ~2730 | Medium | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, 1585 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1130 | Strong | C-O stretch (alkyl ether) |

| ~820 | Strong | C-H bend (out-of-plane, 1,2,4-trisubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 179 | Medium | [M-H]⁺ |

| 151 | Medium | [M-CHO]⁺ |

| 149 | High | [M-OCH₃]⁺ |

| 135 | Medium | [M-CH₂OCH₃]⁺ |

| 121 | Medium | [M-CHO, -OCH₃]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Experimental Protocols

While specific experimental data for the target compound is not widely published, the following are detailed, standard methodologies for the synthesis and spectroscopic analysis of similar aromatic aldehydes.

Synthesis of this compound

A plausible synthetic route to this compound starts from the readily available vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis involves a two-step process: hydroxymethylation followed by etherification.

Step 1: Hydroxymethylation of Vanillin

-

To a solution of vanillin (1 equivalent) in a suitable solvent such as aqueous formaldehyde, a base like sodium hydroxide is added.

-

The reaction mixture is stirred at room temperature for a specified period, allowing for the hydroxymethylation at the 5-position of the aromatic ring.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a suitable acid (e.g., HCl) and the product, 4-hydroxy-5-(hydroxymethyl)-3-methoxybenzaldehyde, is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: O-Methylation

-

The product from Step 1 (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

A base such as potassium carbonate or sodium hydride is added to the solution to deprotonate the hydroxyl groups.

-

An excess of a methylating agent, such as methyl iodide or dimethyl sulfate (2.2 equivalents), is added to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC.

-

The reaction is quenched with water, and the product, this compound, is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Data is processed to show chemical shifts (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Predicted ¹H NMR Spectrum Logic

Methodological & Application

Application Notes and Protocols for 4-Methoxy-3-(methoxymethyl)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methoxy-3-(methoxymethyl)benzaldehyde as a versatile building block in organic synthesis. The presence of an aldehyde, a methoxy group, and a methoxymethyl ether moiety makes this compound a valuable precursor for the synthesis of a variety of complex organic molecules, including substituted styrenes, stilbenes, and other pharmacologically relevant scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in synthesis and for the characterization of its products.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Colorless blocks |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Melting Point | Not explicitly stated in searched literature |

| Boiling Point | Not explicitly stated in searched literature |

| Solubility | Soluble in acetone |

Data sourced from crystallographic information.[1]

Application in Olefination Reactions: Synthesis of Substituted Styrenes

This compound is an ideal substrate for olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction, to produce substituted styrenes. These styrenes can serve as monomers for polymerization or as intermediates in the synthesis of more complex molecules.[2] A representative application is the synthesis of 4-(methoxymethyl)-2-methoxystyrene via a Wittig reaction.

Detailed Experimental Protocol: Wittig Reaction for the Synthesis of 4-(methoxymethyl)-2-methoxystyrene

This protocol describes a standard procedure for the Wittig olefination of this compound using methyltriphenylphosphonium bromide to yield 4-(methoxymethyl)-2-methoxystyrene.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Ylide (Wittig Reagent): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF to the flask via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A characteristic deep yellow or orange-red color will be observed, indicating the formation of the ylide. e. Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Slowly add the solution of this compound to the ylide solution at 0 °C via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the aldehyde.

-

Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(methoxymethyl)-2-methoxystyrene.

Quantitative Data for Wittig Reaction

| Reactant | Molar Mass ( g/mol ) | Molar Equivalents |

| This compound | 180.20 | 1.0 |

| Methyltriphenylphosphonium bromide | 357.23 | 1.1 |

| n-Butyllithium | 64.06 | 1.0 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield |

| 4-(methoxymethyl)-2-methoxystyrene | 178.23 | (Assuming 100%) |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 4-(methoxymethyl)-2-methoxystyrene.

Potential Applications in the Synthesis of Bioactive Molecules

While specific examples for this compound are not abundant in the searched literature, its structural motifs are present in various bioactive compounds. The aldehyde functionality allows for its incorporation into heterocyclic systems and for the construction of stilbenoid structures, many of which exhibit interesting pharmacological properties. For instance, methoxy-substituted stilbenes are known to possess anti-platelet and anti-proliferative activities.[3][4]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is another powerful tool for olefination and typically provides excellent (E)-selectivity. This reaction would be particularly useful for the stereoselective synthesis of (E)-stilbene derivatives from this compound. The general protocol involves the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) with a base like sodium hydride, followed by reaction with the aldehyde. The water-soluble phosphate byproduct simplifies purification compared to the Wittig reaction.

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

Caption: General scheme for the HWE reaction of this compound.

Conclusion

This compound is a promising synthetic intermediate. Its aldehyde group provides a handle for various carbon-carbon bond-forming reactions, most notably olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions, to generate substituted styrenes and stilbenes. These products are valuable in materials science and as precursors to biologically active molecules. The protocols and data presented herein provide a foundation for the further exploration and utilization of this versatile building block in organic synthesis.

References

4-Methoxy-3-(methoxymethyl)benzaldehyde as a building block in medicinal chemistry

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is a substituted benzaldehyde that serves as a valuable building block in medicinal chemistry for the synthesis of complex molecular scaffolds. Its unique substitution pattern, featuring a methoxy group and a methoxymethyl side chain ortho and meta to the aldehyde, respectively, provides a versatile platform for creating derivatives with diverse pharmacological activities. The aldehyde functional group is readily amenable to a variety of chemical transformations, including condensations, reductive aminations, and oxidations, allowing for its incorporation into a wide range of drug-like molecules. This document outlines the application of this compound in the development of novel therapeutic agents, with a focus on its use in the synthesis of anti-fibrotic compounds.

Application 1: Synthesis of Tranilast Analogues as Anti-Fibrotic Agents

A significant application of this compound is in the synthesis of analogues of Tranilast, an anti-fibrotic and anti-inflammatory agent. These novel compounds are designed to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a key mediator in the pathogenesis of fibrosis. Fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, can lead to organ damage and failure. By modifying the Tranilast scaffold using this compound, researchers have developed potent inhibitors of TGF-β-induced collagen synthesis.

One such example is the synthesis of (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid. This compound incorporates the 4-methoxy-3-(methoxymethyl)phenyl moiety, which is crucial for its biological activity. The methoxymethyl group at the 3-position is a key modification from the original Tranilast structure, potentially influencing the compound's potency, selectivity, and pharmacokinetic properties.

Biological Activity

The anti-fibrotic potential of compounds derived from this compound is evaluated by their ability to inhibit collagen biosynthesis in response to TGF-β stimulation. A common in vitro assay measures the incorporation of radiolabeled proline ([¹⁴C]-proline) into newly synthesized collagen in rat mesangial cells. While specific IC50 values for a broad range of these compounds are not publicly available in a structured format, the patent literature indicates that compounds such as (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid are active in these assays, demonstrating their potential as anti-fibrotic agents.

Table 1: Biological Activity of Tranilast Analogue

| Compound ID | Target Pathway | Biological Assay | Result |

| (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid | TGF-β Signaling | Inhibition of TGF-β induced [¹⁴C]-proline incorporation in rat mesangial cells | Active Inhibitor of Collagen Biosynthesis[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the building block itself, starting from 4-bromo-1-methoxy-2-(methoxymethyl)benzene, as described in the patent literature[1].

Materials:

-

4-bromo-1-methoxy-2-(methoxymethyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 4-bromo-1-methoxy-2-(methoxymethyl)benzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.

-

Add anhydrous DMF dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature at -78 °C during the addition.

-

After the addition of DMF is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

Protocol 2: Synthesis of (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid

This protocol outlines the synthesis of a Tranilast analogue using this compound as a key intermediate. This is a representative two-step process involving a Wittig-type reaction followed by an amide coupling.

Step 2a: Synthesis of (E)-3-(4-methoxy-3-(methoxymethyl)phenyl)acrylic acid

Materials:

-

This compound

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine this compound and malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude (E)-3-(4-methoxy-3-(methoxymethyl)phenyl)acrylic acid.

-

The crude product can be further purified by recrystallization.

Step 2b: Amide Coupling to form (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid

Materials:

-

(E)-3-(4-methoxy-3-(methoxymethyl)phenyl)acrylic acid

-

Methyl anthranilate

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

Hydroxybenzotriazole (HOBt) or a suitable base like Diisopropylethylamine (DIPEA) if using HATU

-

Anhydrous Dichloromethane (DCM) or DMF as a solvent

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve (E)-3-(4-methoxy-3-(methoxymethyl)phenyl)acrylic acid and methyl anthranilate in anhydrous DCM.

-

Add the coupling agent (e.g., DCC and a catalytic amount of HOBt, or HATU and DIPEA) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester intermediate.

-

Purify the intermediate by silica gel column chromatography.

-

For the final saponification step, dissolve the purified methyl ester in a mixture of THF and water.

-

Add an excess of LiOH and stir at room temperature until the saponification is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to precipitate the final product.

-

Filter the solid, wash with water, and dry to obtain (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid.

Visualizations

References

Application Notes and Protocols for the Synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The following protocol is based on the well-established methoxymethylation of a phenolic hydroxyl group, utilizing vanillin as a readily available starting material.

Reaction Scheme

The synthesis involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) as a methoxymethyl (MOM) ether. This reaction is typically carried out using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| 4-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 81-83 | 285 | 1.056 |

| Methoxymethyl chloride | C₂H₅ClO | 80.51 | -100 | 59 | 1.06 |

| N,N-Diisopropylethylamine | C₈H₁₉N | 129.24 | -50 | 127 | 0.742 |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.33 |

| This compound | C₁₀H₁₂O₃ | 180.20 | - | - | - |

Detailed Experimental Protocol

This protocol details the synthesis of this compound from vanillin.

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the stirred solution. Following this, add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Methoxymethyl chloride (MOM-Cl) is a carcinogen and should be handled with extreme caution in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

N,N-Diisopropylethylamine is a corrosive and flammable liquid.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the reaction under an inert atmosphere to prevent moisture from interfering with the reaction.

Application Notes and Protocols for 4-Methoxy-3-(methoxymethyl)benzaldehyde in Materials Science

Disclaimer: Direct applications of 4-Methoxy-3-(methoxymethyl)benzaldehyde in materials science are not extensively documented in publicly available literature. The following application notes are based on the established use of structurally similar benzaldehyde derivatives and represent potential, inferred applications for the title compound. Further research is required to validate these specific uses.

Application Note 1: High-Char-Yield Photopolymers for Carbon Materials

Introduction:

Benzaldehyde derivatives containing methoxy groups have shown promise as monomers in the synthesis of photopolymers that can serve as precursors to high-purity carbon materials.[1] Through a photo-induced Diels-Alder step-growth polymerization, these monomers can form crosslinked polymer networks.[2][3][4] Subsequent pyrolysis of these photopolymers at high temperatures leads to carbonization, yielding carbon structures with high char yields and low shrinkage.[2][3] This makes this compound a potential candidate for the fabrication of architected carbon materials, such as micro-lattices and other complex 3D structures, via techniques like stereolithography.

Physicochemical Properties of this compound:

While detailed experimental data is limited, some properties of this compound have been reported.

| Property | Value | Reference |

| Molecular Formula | C10H12O3 | [5] |

| Molecular Weight | 180.20 g/mol | [5] |

| Monoisotopic Mass | 180.07864 Da | [5] |

| Predicted XlogP | 1.5 | [5] |